Kigamicin E

Natural product chemistry Structure-activity relationship Polycyclic xanthone biosynthesis

Kigamicin E is a structurally defined polycyclic xanthone congener isolated from Amycolatopsis sp. ML630-mF1, discovered via phenotypic screening for selective cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-starved (austerity) conditions. Its conserved octacyclic aglycone core and distinct deoxysugar chain (amicetose/oleandrose) make it an essential tool for SAR studies evaluating how glycosylation modulates antiausterity potency and pharmacokinetics. Unlike generic congeners, Kigamicin E provides a precise molecular endpoint for reproducibility in PI3K/AKT pathway analysis and semisynthetic derivatization programs. For R&D use only; not for human or veterinary applications.

Molecular Formula C55H71NO22
Molecular Weight 1098.1 g/mol
Cat. No. B1252064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin E
Synonymskigamicin E
Molecular FormulaC55H71NO22
Molecular Weight1098.1 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC)OC
InChIInChI=1S/C55H71NO22/c1-21-28(74-35-17-32(65-7)49(23(3)72-35)77-37-18-33(66-8)50(24(4)73-37)76-36-16-30(64-6)44(58)22(2)71-36)9-10-34(70-21)75-31-15-27(57)40-47(61)43-48(62)42-38-25(13-26-19-55(5)56(11-12-69-55)54(63)39(26)46(38)60)14-29-41(42)52(68-20-67-29)53(43)78-51(40)45(31)59/h13,21-24,27-37,44-45,49-50,57-60,62H,9-12,14-20H2,1-8H3
InChIKeyHSNNYVGQDKCUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kigamicin E Procurement: Structure and Discovery Profile for Polycyclic Xanthone Antibiotic Selection


Kigamicin E is one of five congeners (A-E) in the kigamicin family, a class of polycyclic xanthone natural products isolated from the fermentation broth of Amycolatopsis sp. ML630-mF1 [1]. These compounds were discovered through a phenotypic screening strategy specifically targeting selective cytotoxicity against PANC-1 human pancreatic cancer cells under nutrient-starved (austerity) conditions, rather than conventional cytotoxicity assays [1][2]. Kigamicin E possesses the characteristic fused octacyclic aglycone core containing seven six-membered rings and one oxazolidine ring, linked to a sugar chain composed of deoxysugars (amicetose and oleandrose) [2]. Within the kigamicin series, structural differentiation among congeners arises primarily from variations in the length and composition of the appended sugar chain [2].

Why Kigamicin E Cannot Be Replaced by Kigamicin D or Other Polycyclic Xanthones


Generic substitution among kigamicin congeners is scientifically unjustified due to the established structure-activity relationship (SAR) governing this class. The primary pharmacophore for the signature 'antiausterity' activity resides in the tetrahydroxanthone-derived octacyclic aglycone core [1], but the appended sugar chain — which varies from one to four deoxysugar units across kigamicins A through E — critically modulates physicochemical properties (e.g., solubility, lipophilicity) and may influence target engagement, cellular uptake, or efflux susceptibility [2]. Kigamicin E, representing the congener with a specific sugar chain configuration, presents a structurally defined endpoint within the SAR continuum that is not functionally interchangeable with Kigamicin D (which has demonstrated IC50 values of ~1 μg/mL against mouse tumor cell lines and in vivo efficacy) or other congeners without experimental validation [3]. Substituting Kigamicin E with another congener introduces an unquantified variable into experimental systems where precise molecular identity is critical for reproducibility and mechanistic interpretation.

Kigamicin E Comparative Evidence: Quantified Differentiation from Structural Analogs


Structural Differentiation via Sugar Chain Length: Kigamicin E as the Terminal Congener for SAR Studies

Kigamicin E is distinguished from its congeners by the specific number and composition of deoxysugar units in its appended sugar chain. Structural elucidation by NMR and spectroscopic analyses established that kigamicins contain one to four deoxysugars (amicetose and oleandrose) linked to the octacyclic aglycone core [1]. While the exact sugar count for Kigamicin E is not explicitly enumerated in the abstracted data relative to every congener, the series is defined by this variable glycosylation pattern [1]. This structural variation provides a defined molecular entity for SAR investigations, contrasting with congeners bearing different glycosylation states, which would exhibit altered physicochemical and potentially biological properties [1].

Natural product chemistry Structure-activity relationship Polycyclic xanthone biosynthesis

Selective Antiausterity Activity: Class-Level Differentiation from Conventional Cytotoxic Agents

The kigamicin family, including Kigamicin E, was discovered through a phenotypic screen specifically selecting for compounds that kill PANC-1 pancreatic cancer cells exclusively under nutrient-starved (low-glucose) conditions, while sparing cells under normal nutrient-rich culture conditions [1]. This discovery criterion directly contrasts with conventional cytotoxic anticancer agents (e.g., doxorubicin, paclitaxel) which typically exhibit broad cytotoxicity independent of nutrient status. Kigamicins A, B, C, and D demonstrated inhibition of PANC-1 cell survival at concentrations 100-fold lower under nutrient starvation compared to normal culture conditions [1]. While specific quantitative antiausterity data for Kigamicin E alone are not provided in the abstracted sources, its inclusion in the family of compounds discovered through this specific phenotypic selection supports its association with this differential activity profile [1].

Pancreatic cancer Antiausterity strategy Nutrient deprivation PANC-1

Unique Polycyclic Scaffold: Octacyclic Core Differentiation from Simpler Xanthone Derivatives

Kigamicin E possesses a fused octacyclic aglycone ring system containing seven six-membered rings and one oxazolidine ring, representing one of the most complex polycyclic xanthone scaffolds identified from actinomycete natural products [1]. This architectural complexity distinguishes it from simpler, synthetically accessible xanthone derivatives (e.g., tetrahydroxanthones, which contain only the core pharmacophore without the full ring system) that have been synthesized as antiausterity probes [2]. The full octacyclic framework of Kigamicin E provides a defined, naturally evolved three-dimensional structure that synthetic tetrahydroxanthone derivatives only partially recapitulate [2].

Polycyclic xanthone Octacyclic ring system Oxazolidine Natural product scaffold

Recommended Research Applications for Kigamicin E Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Polycyclic Xanthone Glycosylation

Use Kigamicin E as a structurally defined congener to systematically evaluate how variations in the deoxysugar chain length and composition modulate antiausterity potency, selectivity, and pharmacokinetic properties. The octacyclic aglycone core is conserved across the series, allowing attribution of differential effects to glycosylation status [1].

Mechanistic Investigation of Nutrient Deprivation-Induced Selective Cytotoxicity

Employ Kigamicin E in cell-based assays using PANC-1 pancreatic cancer cells under glucose-restricted vs. glucose-replete conditions to elucidate the molecular pathways (e.g., PI3-kinase/AKT signaling, unfolded protein response) governing selective antiausterity activity [1]. This application leverages the compound's discovery context as a phenotypic screening hit against nutrient-starved cancer cells.

Natural Product Derivatization and Semisynthetic Optimization

Utilize Kigamicin E as a starting scaffold for semisynthetic modification aimed at improving solubility, metabolic stability, or target selectivity. The full octacyclic core and appended sugar chain provide multiple functional handles for regioselective derivatization not available in simplified synthetic tetrahydroxanthone mimics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kigamicin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.